molecular formula C8H13BrN2O B2593024 (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol CAS No. 2101201-03-8

(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2593024
CAS No.: 2101201-03-8
M. Wt: 233.109
InChI Key: PVJIATPFFWKLCI-UHFFFAOYSA-N
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Description

(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol (CAS 2101201-03-8) is a high-purity brominated pyrazole derivative with the molecular formula C8H13BrN2O and a molecular weight of 233.11 g/mol . Pyrazole-based compounds are of significant scientific interest due to their diverse biological and pharmaceutical properties, as well as their valuable coordination chemistry for creating metal-organic frameworks (MOFs) and supramolecular structures . The bromine atom on the pyrazole ring makes this compound an excellent building block for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecules for drug discovery and materials science. The additional methanol functional group provides a versatile handle for further chemical modification or for influencing the compound's solubility and hydrogen-bonding capabilities, which can direct self-assembly in crystalline materials . This chemical is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-bromo-2-(2-methylpropyl)pyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,6,12H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJIATPFFWKLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol typically involves the bromination of 1-isobutyl-1H-pyrazole followed by the introduction of a methanol group. One common method involves the use of 4-bromo-1-methyl-3-pyrazole carboxylate as a starting material. This compound is dissolved in a solvent such as toluene, and the reaction mixture is stirred under nitrogen protection .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution of the bromine atom can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Development

The potential of (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol in drug development is significant due to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit notable biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi. For example, compounds structurally related to this compound have demonstrated effectiveness against various pathogens .
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Anticancer Activity : Research into pyrazole compounds has indicated potential for inhibiting cancer cell proliferation. The unique structural features of this compound may enhance its efficacy against specific cancer types .

Biological Interaction Studies

Interaction studies focusing on this compound's binding affinity to biological macromolecules are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies help elucidate how the compound interacts with enzymes and receptors, influencing its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of this compound on cervical cancer cells. The results demonstrated that this compound inhibited cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group allows for versatile interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Differences Reference
(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol 1: Isobutyl; 4: Br; 5: CH2OH C8H13BrN2O Target compound; aliphatic isobutyl group N/A
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol (10b) 1: Methyl; 4: CH2OH; 5: Br C5H7BrN2O Bromine at position 5 vs. 4; methyl vs. isobutyl
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol 1: Methyl; 3: CH2OH; 4: Br C5H7BrN2O Hydroxymethyl at position 3; methyl vs. isobutyl
(4-Bromo-3-(3-bromophenyl)-1H-pyrazol-5-yl)methanol 3: 3-Bromophenyl; 4: Br; 5: CH2OH C10H8Br2N2O Aromatic bromophenyl group at position 3
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid 1: Methyl; 4: Br; 5: COOH C5H5BrN2O2 Carboxylic acid vs. hydroxymethyl at position 5

Key Observations :

  • Substituent Position: Bromine placement (positions 4 vs. 5) alters electronic and steric profiles. For example, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (10b) has a bromine at position 5, which may reduce steric hindrance compared to the target compound’s position 4 bromine .
  • Aromatic vs.

Physicochemical Properties

Property This compound (Predicted) (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol (10b) (4-Bromo-3-(3-bromophenyl)-1H-pyrazol-5-yl)methanol
Molecular Weight 233.11 g/mol 191.03 g/mol 331.99 g/mol
Melting Point Not reported 55–56°C Not reported
Solubility Moderate in organic solvents (estimated) High in THF, DCM Low (due to aromatic bromine)
Key IR Absorptions ~3250 cm⁻¹ (O-H), ~2900 cm⁻¹ (C-H) 3253, 3433 cm⁻¹ (NH, NH2) Not reported

Notes:

  • Bromine at position 4 may increase molecular polarity slightly compared to position 5 derivatives.

Biological Activity

(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure, characterized by the presence of a bromine atom and an isobutyl group, suggests it may interact with various biological targets, influencing several biochemical pathways.

  • Molecular Formula : C8H13BrN2O
  • Molecular Weight : 219.10 g/mol
  • Structural Features : The compound features a five-membered pyrazole ring with a hydroxymethyl group and a bromine substituent, which may enhance its reactivity and biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For example:

  • Compounds containing the 1H-pyrazole structure have demonstrated significant antiproliferative effects against lung, brain, colorectal, and breast cancer cells .
  • The mechanism of action is believed to involve the modulation of cell signaling pathways that control proliferation and apoptosis.

Anti-inflammatory Properties

This compound has been implicated in anti-inflammatory activity:

  • Research has identified similar pyrazole derivatives that inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation .
  • In vitro studies have reported IC50 values indicating effective inhibition of COX enzymes, suggesting potential therapeutic applications for inflammatory diseases.

Antimicrobial Effects

The compound's structure may also confer antimicrobial properties:

  • Pyrazole derivatives have been studied for their ability to combat various bacterial strains and fungi. Specific derivatives have shown efficacy against pathogens such as Fusarium oxysporum .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor for enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Its structural components allow for hydrogen bonding and hydrophobic interactions with receptors, potentially influencing their activity.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure SimilarityBiological Activity
(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanolMethyl instead of isobutylAnticancer, anti-inflammatory
(4-Bromo-1-isobutyl-1H-pyrazol-3-yl)methanolBromine at different positionPotentially different pharmacodynamics

The presence of the isobutyl group in this compound enhances its lipophilicity and may improve its pharmacokinetic profile compared to its analogs.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and evaluated their anticancer properties against various cell lines. Compounds showed significant inhibition rates, indicating potential for further development as anticancer agents .
  • In Vivo Studies : Another research project investigated the anti-inflammatory effects using animal models. Results indicated that specific pyrazole derivatives significantly reduced inflammation markers without causing adverse effects on vital organs .

Q & A

Q. What synthetic methodologies are employed to prepare (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol?

The synthesis typically involves multi-step routes:

  • Cyclocondensation : Formation of the pyrazole core using α,β-unsaturated carbonyl compounds and hydrazine derivatives under acidic conditions.
  • Bromination : Electrophilic bromination at the pyrazole C4 position using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or CCl₄).
  • Functionalization : Introduction of the isobutyl group via alkylation (e.g., using isobutyl bromide) and subsequent reduction of ester or aldehyde intermediates to the methanol group (e.g., NaBH₄ or LiAlH₄) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C4) .
  • X-ray Crystallography : SHELXL or similar software for single-crystal refinement to resolve bond angles, torsion angles, and halogen bonding interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₈H₁₃BrN₂O) and isotopic patterns for bromine .

Q. What structural features influence the compound's reactivity and biological activity?

  • Bromine Substituent : Enhances electrophilicity and stabilizes intermediates via inductive effects, critical for nucleophilic substitution reactions .
  • Isobutyl Group : Increases lipophilicity, impacting membrane permeability in biological systems .
  • Hydroxymethyl Group : Participates in hydrogen bonding, influencing solubility and interactions with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from assay variability or impurity profiles. Recommended steps:

  • Orthogonal Assays : Validate activity using multiple methods (e.g., enzyme inhibition + cellular viability assays).
  • Purity Analysis : Employ HPLC-MS to rule out side products or degradation .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing bromine with chlorine or varying alkyl groups) to isolate contributing structural features .

Q. What role does SHELX software play in crystallographic refinement for halogenated pyrazoles?

SHELXL is critical for:

  • Anisotropic Refinement : Modeling bromine’s electron density to resolve positional disorder.
  • Twinned Data Handling : Addressing challenges from crystal twinning in halogenated compounds.
  • Hydrogen Bonding Networks : Mapping interactions between the hydroxymethyl group and adjacent molecules .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., kinase domains).
  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS) .

Q. What strategies optimize synthetic yield while minimizing side reactions?

  • Temperature Control : Maintain low temperatures (<0°C) during bromination to avoid polybromination .
  • Protecting Groups : Temporarily protect the hydroxymethyl group (e.g., silylation) during alkylation steps .
  • Catalysis : Use Pd-based catalysts for regioselective coupling reactions in later-stage functionalization .

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